

# Comprehensive Technical Guide: 1-Iodo-2-methoxy-3,5-dimethylbenzene

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## Compound of Interest

Compound Name: *1-Iodo-2-methoxy-3,5-dimethylbenzene*

Cat. No.: *B8783924*

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## Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, highly functionalized aryl halides serve as indispensable building blocks. **1-Iodo-2-methoxy-3,5-dimethylbenzene** (CAS: 65434-68-6)[1] is a sterically encumbered, electron-rich aryl iodide that provides exceptional utility as a pharmaceutical intermediate[2]. The presence of an exceptionally reactive carbon-iodine (C-I) bond, flanked by electron-donating methoxy and methyl groups, makes this compound a privileged substrate for transition-metal-catalyzed cross-coupling reactions. This whitepaper details the physicochemical properties, structural causality, and a self-validating de novo synthetic protocol for this critical reagent.

## Physicochemical Properties & Structural Analysis

The reactivity profile of **1-Iodo-2-methoxy-3,5-dimethylbenzene** is dictated by its unique substitution pattern. The electron-donating nature of the methoxy (-OCH<sub>3</sub>) and methyl (-CH<sub>3</sub>) groups significantly enriches the electron density of the aromatic ring. However, the bulky iodine atom at the C1 position creates localized steric hindrance, which can dictate the

conformation of resulting biaryl products in downstream synthesis (e.g., inducing atropisomerism in specific Suzuki-Miyaura couplings).

Table 1: Quantitative Data and Specifications

| Property            | Specification / Value                                   |
|---------------------|---|
| IUPAC Name          | 1-Iodo-2-methoxy-3,5-dimethylbenzene                    |
| Common Synonym      | 2-Iodo-4,6-dimethylanisole                              |
| CAS Registry Number | 65434-68-6[1]   |
| Molecular Formula   | C <sub>9</sub> H <sub>11</sub> IO[3]                    |
| Molecular Weight    | 262.09 g/mol  |
| Structural Class    | Halogenated Aryl Ether / Pharmaceutical Intermediate[2] |
| Storage Conditions  | 2-8°C, sealed in dry, dark place (light sensitive)      |

## De Novo Synthesis Protocol

As a Senior Application Scientist, I recommend a robust, two-stage synthetic route starting from the inexpensive precursor 2,4-dimethylphenol. This route is designed with built-in self-validating checkpoints to ensure high fidelity and yield.

### Stage 1: Regioselective Electrophilic Iodination

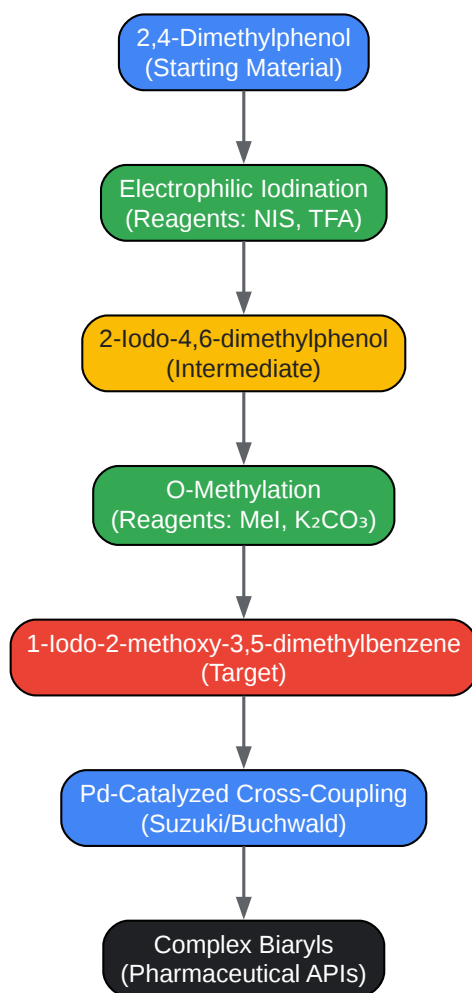
- Objective: Conversion of 2,4-dimethylphenol to 6-iodo-2,4-dimethylphenol.
- Methodology: Dissolve 2,4-dimethylphenol (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise, followed by a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq). Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> to neutralize unreacted electrophilic iodine.
- Causality of Experimental Choices: Why NIS/TFA instead of elemental iodine (I<sub>2</sub>)? I<sub>2</sub> under basic or highly acidic conditions can lead to over-oxidation or uncontrolled poly-halogenation.

NIS provides a controlled, mild release of the iodonium ion ( $I^+$ ). The TFA protonates the succinimide carbonyl, selectively increasing the electrophilicity of the reagent. The regiocontrol is absolute: the hydroxyl group is a powerful ortho/para director. Because the para position (C4) is blocked by a methyl group, electrophilic attack is exclusively funneled to the unsubstituted ortho position (C6).

- **Self-Validating System:** Monitor the reaction via normal-phase TLC (Hexanes/EtOAc). The successful formation of 6-iodo-2,4-dimethylphenol is confirmed by a distinctly higher  $R_f$  value compared to the starting material. This occurs because the bulky iodine atom sterically shields the hydroxyl group and participates in weak intramolecular hydrogen bonding, thereby reducing the molecule's affinity for the polar silica stationary phase.

## Stage 2: O-Methylation

- **Objective:** Conversion of 6-iodo-2,4-dimethylphenol to **1-iodo-2-methoxy-3,5-dimethylbenzene**.
- **Methodology:** Dissolve the intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add finely powdered anhydrous potassium carbonate ( $K_2CO_3$ , 2.0 eq) and methyl iodide (MeI, 1.5 eq). Stir at room temperature for 12 hours under an inert atmosphere. Dilute with water and extract with ethyl acetate.
- **Causality of Experimental Choices:** Phenols possess a  $pK_a$  of  $\sim 9.5$ .  $K_2CO_3$  is an ideal, mild, insoluble base that efficiently deprotonates the phenol to form a highly nucleophilic phenoxide without triggering unwanted side reactions (such as ring alkylation). DMF, a polar aprotic solvent, is chosen because it poorly solvates anions. This leaves the phenoxide "naked" and hyper-reactive, drastically accelerating the  $S_N2$  nucleophilic attack on the methyl iodide.
- **Self-Validating System:** Reaction completion is definitively confirmed via spectroscopic analysis. In FTIR, look for the complete disappearance of the broad O–H stretching band at  $\sim 3300\text{ cm}^{-1}$ . In  $^1H$ -NMR ( $CDCl_3$ ), validation is achieved by the appearance of a new, sharp 3H singlet at approximately 3.8 ppm, corresponding to the newly installed methoxy protons.



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Figure 1: Synthesis and downstream application workflow for **1-iodo-2-methoxy-3,5-dimethylbenzene**.

## Advanced Applications in Pharmaceutical Development

The primary value of **1-iodo-2-methoxy-3,5-dimethylbenzene** lies in its performance in Palladium-Catalyzed Cross-Coupling. The C–I bond is significantly weaker and more polarizable than corresponding C–Br or C–Cl bonds. This thermodynamic reality lowers the activation energy required for the oxidative addition step in the catalytic cycle—often the rate-determining step in Suzuki-Miyaura or Buchwald-Hartwig reactions. Consequently, this compound can be coupled with complex arylboronic acids or primary amines at ambient

temperatures or with ultra-low catalyst loadings, preserving delicate functional groups elsewhere in the target API molecule.

Furthermore, the ortho-methoxy group can act as a weak coordinating directing group for transition metals, stabilizing intermediate palladium complexes and further accelerating coupling kinetics.

## References

- Title: 65434-68-6 | **1-Iodo-2-methoxy-3,5-dimethylbenzene** Source: Boroncore URL:[[Link](#)]
- Title: LPG-CAS List (Chemical Data for 65434-68-6) Source: Local Pharma Guide URL:[[Link](#)]

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## Sources

- 1. 65434-68-6 | 1-Iodo-2-methoxy-3,5-dimethylbenzene | Boroncore [[boroncore.com](https://boroncore.com)]
- 2. 1446097-19-3|2-Ethoxy-5-iodo-1,3-dimethylbenzene|BLD Pharm [[bldpharm.com](https://bldpharm.com)]
- 3. LPG-CAS List [[localpharmaguide.com](https://localpharmaguide.com)]
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